4-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid is a complex organic compound that features a quinoline moiety, a thiazolidinone ring, and a butanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid typically involves multiple steps:
Formation of the Quinoline Derivative: The starting material, 8-chloroquinoline, is synthesized through a series of reactions involving chlorination and cyclization.
Thiazolidinone Ring Formation: The quinoline derivative undergoes a condensation reaction with a thioamide to form the thiazolidinone ring.
Butanoic Acid Addition: The final step involves the addition of a butanoic acid group through an esterification or amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the quinoline moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydroxyl or alkyl groups replacing carbonyl functionalities.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial and anticancer agent due to its structural similarity to known bioactive molecules.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The thiazolidinone ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Thiazolidinediones: A class of compounds used in the treatment of diabetes, featuring a thiazolidinone ring.
Uniqueness
4-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in multiple fields of research.
Properties
Molecular Formula |
C17H13ClN2O3S2 |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
4-[(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C17H13ClN2O3S2/c18-12-4-1-3-10-6-7-11(19-15(10)12)9-13-16(23)20(17(24)25-13)8-2-5-14(21)22/h1,3-4,6-7,9H,2,5,8H2,(H,21,22)/b13-9- |
InChI Key |
JSLYKDAOGZLDOV-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.